4-Cyclopentylphenol: A Comprehensive Technical Guide
4-Cyclopentylphenol: A Comprehensive Technical Guide
CAS Number: 1518-83-8
This technical guide provides an in-depth overview of 4-Cyclopentylphenol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological activities.
Chemical and Physical Properties
4-Cyclopentylphenol is a solid organic compound characterized by a phenol group substituted with a cyclopentyl group at the para position.[1][2] Its properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of 4-Cyclopentylphenol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 155 °C at 12 mmHg | [1] |
| Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | [3] |
| Octanol/Water Partition Coefficient (logP) | 3.7 | [1][2] |
Table 2: Spectroscopic and Computational Data for 4-Cyclopentylphenol
| Data Type | Description | Source |
| ¹³C NMR | Spectral data available | [2] |
| GC-MS | Mass spectrometry data available | [2] |
| IR Spectra | Infrared spectral data available | [2] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Complexity | 130 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of 4-Cyclopentylphenol
The primary method for synthesizing 4-Cyclopentylphenol is through the Friedel-Crafts alkylation of phenol with cyclopentene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Phenol
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃) - Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂) - Solvent
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Once the catalyst has dissolved, add cyclopentene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of 4-Cyclopentylphenol
The crude 4-Cyclopentylphenol can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol: Recrystallization
Materials:
-
Crude 4-Cyclopentylphenol
-
A suitable solvent or solvent system (e.g., hexane, heptane, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Analytical Characterization
The purity and identity of the synthesized 4-Cyclopentylphenol can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent).
Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).
Sample Preparation:
-
Dissolve a small amount of the purified 4-Cyclopentylphenol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) before injection.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
A C18 reversed-phase column.
Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., around 225 nm and 275 nm).
Sample Preparation:
-
Dissolve a known concentration of the purified 4-Cyclopentylphenol in the mobile phase or a compatible solvent.
Biological Activity and Signaling Pathways
4-Cyclopentylphenol is recognized as a potential endocrine-disrupting chemical (EDC).[2] Like other alkylphenols, it can mimic the action of endogenous estrogens by binding to estrogen receptors (ERs), potentially leading to adverse health effects.
Estrogen Receptor Signaling
The primary mechanism of endocrine disruption by 4-Cyclopentylphenol is believed to be its interaction with estrogen receptors, primarily ERα and ERβ. This interaction can trigger downstream signaling cascades that are normally regulated by estradiol.
Caption: Estrogen Receptor Signaling Pathway Activated by 4-Cyclopentylphenol.
Potential Effects on Steroidogenesis and PPARγ Signaling
Besides its direct interaction with estrogen receptors, as an alkylphenol, 4-Cyclopentylphenol may also interfere with steroidogenesis by affecting the activity of key enzymes involved in hormone synthesis. Furthermore, some endocrine disruptors have been shown to interact with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. The potential for 4-Cyclopentylphenol to modulate these pathways warrants further investigation.
Safety Information
4-Cyclopentylphenol is associated with several hazard classifications.
Table 3: GHS Hazard and Precautionary Statements for 4-Cyclopentylphenol
| Category | Code | Statement | Source |
| Hazard Statements | H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Conclusion
4-Cyclopentylphenol is a versatile chemical with important applications, but its potential as an endocrine disruptor necessitates careful handling and a thorough understanding of its biological effects. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing its key properties and providing detailed experimental frameworks for its synthesis, purification, and analysis. Further research into its specific interactions with biological pathways will be crucial for fully assessing its toxicological profile and ensuring its safe use.
